molecular formula C8H4FNO3 B128519 5-Fluoroisatoic anhydride CAS No. 321-69-7

5-Fluoroisatoic anhydride

Cat. No.: B128519
CAS No.: 321-69-7
M. Wt: 181.12 g/mol
InChI Key: UBKGOWGNYKVYEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisatoic anhydride typically involves the reaction of 5-fluoroisatin with phosgene or triphosgene . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

    Starting Material: 5-Fluoroisatin

    Reagent: Phosgene or triphosgene

    Solvent: Anhydrous dichloromethane

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the formation of this compound as a white to yellow solid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisatoic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    5-Fluoroisatoic Acid: Formed by hydrolysis.

Scientific Research Applications

5-Fluoroisatoic anhydride is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroisatin: The precursor to 5-Fluoroisatoic anhydride, with similar reactivity but lacking the anhydride functionality.

    Isatoic Anhydride: The non-fluorinated analog, used in similar synthetic applications but with different reactivity due to the absence of the fluorine atom.

    6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione: Another fluorinated derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the fluorine atom can enhance biological activity and metabolic stability .

Properties

IUPAC Name

6-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKGOWGNYKVYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302241
Record name 5-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-69-7
Record name 321-69-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (90.0 mL), 5-fluoroisatin (20.62 g, 0.125 mmol, 1.00 eq), and acetic acid (90 mL) were added to a 250 mL, three neck flask fitted with a magnetic stir bar and a condenser. The flask was placed in a water bath and heated to 85° C. Chromium (VI) oxide (20.36 g, 0.204 mol, 1.63 eq) was added in small portions (0.5 g size) over 40 min to the red solution. The reaction mixture was stirred for an additional 15 min and cooled to 10° C. in an ice bath. The solid that formed was isolated by filtration. Washing with 400 mL of water removed most of the green color. The solid was taken up in 300 mL of 2:1 acetic acid/water, refiltered, and dried overnight in a 50° C. vacuum oven. The 5-fluoroisatoic anhydride was isolated as a bright yellow solid (14.45 g, 64%). ##STR5##
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
20.62 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20.36 g
Type
catalyst
Reaction Step Two
Name
Yield
64%

Synthesis routes and methods II

Procedure details

Trichloromethyl chloroformate (7.01 mL, 58.13 mmol) was added to a stirred solution of Compound 34 (8.2 g, 52.85 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in an ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 9.1 g (96%) of white solids. M.P. 240° C. 1H NMR (DMSO-d6): δ 7.19 (dd, J=4.2, 8.9 Hz, 1H), 7.63–7.71 (m, 1H), 11.77 (s, 1H). EIMS (neg. mode) m/z 180 (M−1). Anal. (C8H4FNO3) C, H, N.
Quantity
7.01 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

To a solution of 5-fluoroanthranilic acid (10.0 g, 65.5 mmol) in THF (143 mL) was added solid triphosgene (6.70 g, 22.6 mmol, 0.35 equiv). The reaction mixture was stirred at rt overnight and the resulting suspension was filtered and dried to afford 9.23 g (79%) of 5-fluoroisatoic anhydride: 1H NMR (400 MHz, DMSO-d6) δ 7.14 (M, 1H), 7.60 (M, 2H), 11.72 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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